

ML202: A Potent and Selective Allosteric Activator of Pyruvate Kinase M2

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ML202	
Cat. No.:	B560308	Get Quote

An In-depth Technical Guide on the Discovery, Synthesis, and Characterization of a Key Metabolic Modulator

This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological characterization of **ML202**, a potent and selective small-molecule activator of the M2 isoform of pyruvate kinase (PKM2). This document is intended for researchers, scientists, and drug development professionals interested in the fields of cancer metabolism, enzymology, and medicinal chemistry.

Introduction: The Role of PKM2 in Cancer Metabolism

Pyruvate kinase is a critical enzyme that catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. The M2 isoform of this enzyme, PKM2, is preferentially expressed in embryonic and tumor cells. In cancer cells, PKM2 typically exists in a less active dimeric form, which leads to the accumulation of glycolytic intermediates. This metabolic state, known as the Warburg effect, allows cancer cells to divert glucose metabolites into biosynthetic pathways, such as the pentose phosphate pathway, to support rapid cell proliferation.

Activation of PKM2 promotes the formation of a more active tetrameric state, shifting cancer cell metabolism from a biosynthetic to a catabolic state, thereby reducing lactate production and suppressing tumor growth. This makes the activation of PKM2 a promising therapeutic



strategy for the treatment of cancer. **ML202** has emerged as a key chemical probe for studying the therapeutic potential of PKM2 activation.

Discovery of ML202

ML202 was identified through a high-throughput screening campaign of the Molecular Libraries Small Molecule Repository. The screening assay was designed to identify activators of recombinant human PKM2. **ML202**, also referred to as NCGC00185694, belongs to the thieno[3,2-b]pyrrole[3,2-d]pyridazinone chemical scaffold.

Synthesis of ML202

The synthesis of **ML202** and its analogs is based on the construction of the core thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold. The general synthetic scheme involves a multi-step process, with the key final step being an S-oxidation to yield the active sulfoxide.

Experimental Protocol: Synthesis of ML202

A detailed, step-by-step synthesis protocol for **ML202** has been described in the literature. The following is a summary of a representative synthetic route:

- Step 1: Synthesis of the Thienopyrrole Core: The synthesis typically begins with the construction of the thienopyrrole core structure through a series of condensation and cyclization reactions.
- Step 2: Introduction of the Pyridazinone Ring: The pyridazinone ring is then fused to the thienopyrrole core.
- Step 3: Alkylation: The nitrogen of the pyridazinone ring is alkylated with the appropriate benzyl halide.
- Step 4: Oxidation: The final step involves the selective oxidation of the sulfide to the corresponding sulfoxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).

Biological Activity and Characterization



ML202 is a potent and selective activator of PKM2. Its biological activity has been characterized through a series of in vitro biochemical assays.

Ouantitative Data

Parameter	Value	Reference
IC50 (PKM2 Activation)	73 nM	[1]
Selectivity	Little to no activity against PKM1, PKL, and PKR	[1]

Table 1: Quantitative Biological Data for ML202[1]

Experimental Protocols

PKM2 Activation Assay:

The activity of **ML202** as a PKM2 activator is typically determined using a coupled-enzyme assay. The production of pyruvate by PKM2 is coupled to the lactate dehydrogenase (LDH) reaction, which oxidizes NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.

- · Reagents:
 - Recombinant human PKM2 enzyme
 - Phosphoenolpyruvate (PEP)
 - Adenosine diphosphate (ADP)
 - NADH
 - Lactate dehydrogenase (LDH)
 - Assay buffer (e.g., Tris-HCl with KCl and MgCl2)
 - ML202 or other test compounds



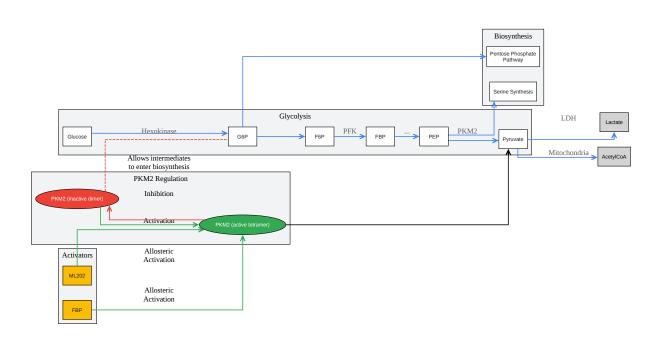
• Procedure:

- The PKM2 enzyme is incubated with the test compound (e.g., ML202) for a defined period.
- The enzymatic reaction is initiated by the addition of the substrates PEP and ADP, along with NADH and LDH.
- The change in absorbance at 340 nm is monitored over time using a plate reader.
- The rate of the reaction is calculated from the linear portion of the absorbance curve.
- The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50 for activators in this context) is determined by fitting the dose-response data to a suitable equation.

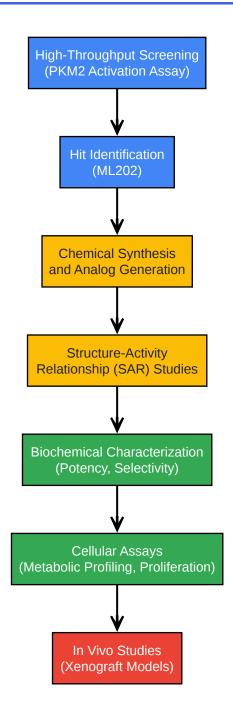
Signaling Pathway and Mechanism of Action

ML202 acts as an allosteric activator of PKM2, binding to a site distinct from the active site. This binding stabilizes the active tetrameric conformation of the enzyme, thereby increasing its catalytic activity.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ML202: A Potent and Selective Allosteric Activator of Pyruvate Kinase M2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560308#discovery-and-synthesis-of-ml202]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com